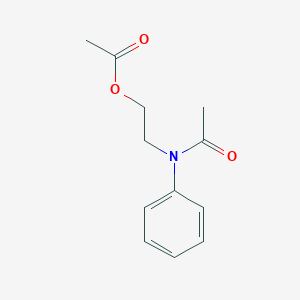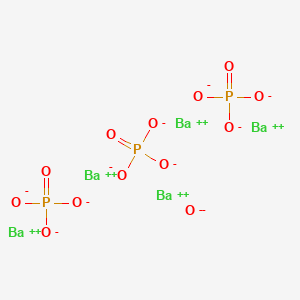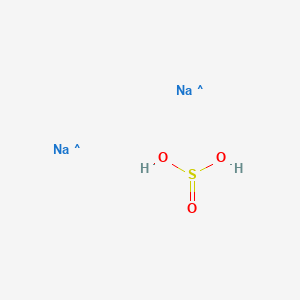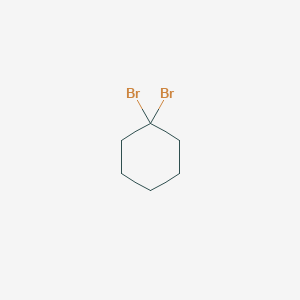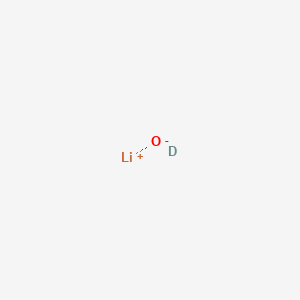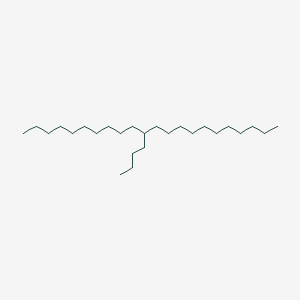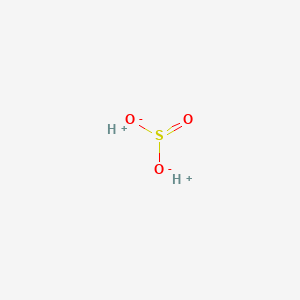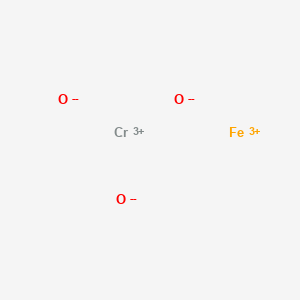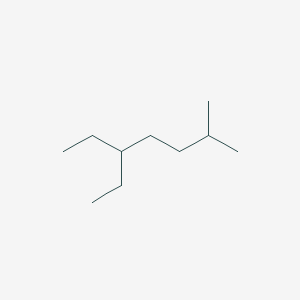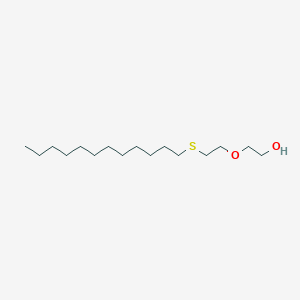
2-(2-Dodecylsulfanylethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Dodecylsulfanylethoxy)ethanol, also known as DSEE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DSEE is a surfactant that is commonly used in the synthesis of nanoparticles, as well as in the preparation of various materials such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Dodecylsulfanylethoxy)ethanol is not fully understood, but it is believed to work by adsorbing onto the surface of nanoparticles and forming a protective layer. This layer helps to prevent the nanoparticles from agglomerating and also enhances their stability.
Efectos Bioquímicos Y Fisiológicos
2-(2-Dodecylsulfanylethoxy)ethanol has been shown to have low toxicity and is considered safe for use in laboratory experiments. It has been found to have no adverse effects on cell viability or growth. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-Dodecylsulfanylethoxy)ethanol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Dodecylsulfanylethoxy)ethanol in laboratory experiments is its ability to stabilize nanoparticles, which can be difficult to work with due to their tendency to agglomerate. 2-(2-Dodecylsulfanylethoxy)ethanol is also relatively easy to synthesize and has a high yield. However, one limitation of using 2-(2-Dodecylsulfanylethoxy)ethanol is that it may not be suitable for all types of nanoparticles. Further research is needed to determine its effectiveness with different types of nanoparticles.
Direcciones Futuras
There are numerous future directions for research on 2-(2-Dodecylsulfanylethoxy)ethanol. One area of interest is the development of new synthesis methods that can produce 2-(2-Dodecylsulfanylethoxy)ethanol with even higher purity and yield. Another area of research is the investigation of the potential applications of 2-(2-Dodecylsulfanylethoxy)ethanol in other fields, such as drug delivery and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Dodecylsulfanylethoxy)ethanol and its potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 2-(2-Dodecylsulfanylethoxy)ethanol involves the reaction of 2-(2-hydroxyethoxy)ethanol with dodecanethiol in the presence of a catalyst. The reaction is carried out under mild conditions and produces a high yield of 2-(2-Dodecylsulfanylethoxy)ethanol. The purity of the product can be improved by using a purification method such as column chromatography.
Aplicaciones Científicas De Investigación
2-(2-Dodecylsulfanylethoxy)ethanol has numerous scientific research applications, particularly in the field of nanotechnology. It is commonly used as a surfactant in the synthesis of nanoparticles, where it helps to stabilize the particles and prevent agglomeration. 2-(2-Dodecylsulfanylethoxy)ethanol has been used in the preparation of various types of nanoparticles, including gold, silver, and iron oxide nanoparticles.
Propiedades
Número CAS |
13081-34-0 |
|---|---|
Nombre del producto |
2-(2-Dodecylsulfanylethoxy)ethanol |
Fórmula molecular |
C16H34O2S |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
2-(2-dodecylsulfanylethoxy)ethanol |
InChI |
InChI=1S/C16H34O2S/c1-2-3-4-5-6-7-8-9-10-11-15-19-16-14-18-13-12-17/h17H,2-16H2,1H3 |
Clave InChI |
BXSSNHYHHLFNAV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCCOCCO |
SMILES canónico |
CCCCCCCCCCCCSCCOCCO |
Otros números CAS |
13081-34-0 37056-24-9 |
Pictogramas |
Irritant |
Sinónimos |
Poly(oxy-1,2-ethanediyl), .alpha.-2-(dodecylthio)ethyl-.omega.-hydroxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



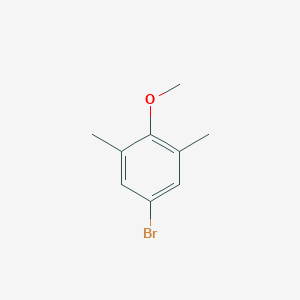
![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
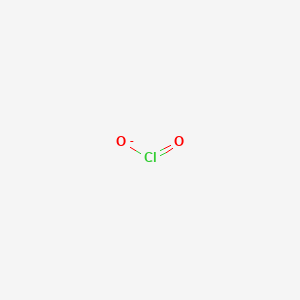
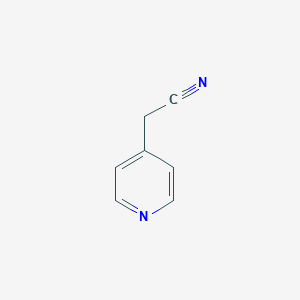
![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
